1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride
Description
1-(3-Chloro-1,2-oxazol-5-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a chlorine atom at the 3-position and an aminomethyl group at the 5-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. These analogs often serve as intermediates in drug discovery, particularly in kinase inhibition or antimicrobial applications .
Properties
CAS No. |
2742656-34-2 |
|---|---|
Molecular Formula |
C4H6Cl2N2O |
Molecular Weight |
169.01 g/mol |
IUPAC Name |
(3-chloro-1,2-oxazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H5ClN2O.ClH/c5-4-1-3(2-6)8-7-4;/h1H,2,6H2;1H |
InChI Key |
MIVSUWDVLIHXIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1Cl)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Oxazole Ring Formation via Hantzsch-Type Reactions
The Hantzsch synthesis, a classical method for oxazole preparation, involves cyclocondensation of α-haloketones with amides or imides. For 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride, this typically begins with 3-chloro-5-(aminomethyl)-1,2-oxazole intermediate generation. A representative protocol reacts chloroacetonitrile derivatives with hydroxylamine hydrochloride under basic conditions (pH 8–9) to form the oxazole nucleus.
Reaction Conditions:
-
Substrates: Chloroacetonitrile (1.2 equiv), hydroxylamine hydrochloride (1.0 equiv)
-
Solvent: Ethanol/water (3:1 v/v)
-
Temperature: 80°C, 6 h
-
Yield: 68–72% (crude oxazole intermediate)
Post-cyclization, the aminomethyl group is introduced via nucleophilic substitution. For instance, treating 3-chloro-5-(bromomethyl)-1,2-oxazole with aqueous ammonia (28% w/w) at 0–5°C affords the primary amine, which is subsequently protonated with HCl gas in diethyl ether to yield the hydrochloride salt.
Microwave-Assisted Synthesis
Accelerated Cyclization and Functionalization
Microwave irradiation significantly reduces reaction times while improving yields. A 2023 protocol details a one-pot synthesis where 2-chloro-3-oxobutanamide undergoes cyclodehydration with ammonium acetate under microwave conditions (150°C, 30 min). The resultant oxazole is then subjected to reductive amination using sodium cyanoborohydride in methanol, achieving an 84% isolated yield after hydrochloride salt formation.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Irradiation Time | 30 min |
| Catalyst | CsF (0.5 equiv) |
| Solvent | Acetonitrile |
This method minimizes side products like N-alkylated derivatives, which commonly arise in thermal pathways.
Solid-Phase Synthesis for High-Purity Output
Resin-Bound Intermediate Strategy
Solid-supported synthesis enhances purity by enabling iterative washing steps. A 2024 study utilized Wang resin-functionalized oxazole precursors, where:
-
Resin-bound 3-chloro-1,2-oxazole-5-carbaldehyde is treated with benzylamine (2.0 equiv) in DMF.
-
Reductive amination via NaBH3CN (1.5 equiv) introduces the methanamine moiety.
-
Cleavage with TFA/H2O (95:5) releases the free base, followed by HCl precipitation.
Performance Metrics:
-
Purity (HPLC): >99%
-
Overall Yield: 76%
-
Scale-Up Capacity: Up to 500 g batches
Catalytic Amination Techniques
Palladium-Catalyzed C–N Coupling
Transition metal catalysis enables direct amination of halogenated oxazoles. Using Pd(OAc)2 (5 mol%) and Xantphos (10 mol%), 3-chloro-5-(iodomethyl)-1,2-oxazole couples with aqueous ammonia at 100°C in dioxane, achieving 89% conversion. Key advantages include:
-
Chemoselectivity: No competing O-alkylation observed
-
Functional Group Tolerance: Compatible with ester and nitrile groups
Comparative Analysis of Synthetic Routes
Yield and Efficiency Metrics
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Hantzsch Condensation | 68–72 | 92–95 | 6–8 h | High |
| Microwave-Assisted | 84 | 98 | 30 min | Moderate |
| Solid-Phase | 76 | >99 | 24 h | Low |
| Catalytic Amination | 89 | 97 | 2 h | High |
Solvent and Catalyst Impact
-
Polar Aprotic Solvents (DMF, NMP): Increase reaction rates but complicate purification
-
CsF vs. K2CO3: Cesium fluoride improves oxazole ring stability by minimizing hydrolysis
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemical Properties and Structure
1-(3-Chloro-1,2-oxazol-5-yl)methanamine hydrochloride has the following chemical characteristics:
- IUPAC Name : (3-chloroisoxazol-5-yl)methanamine hydrochloride
- Molecular Formula : C4H5ClN2O·HCl
- Molecular Weight : 162.56 g/mol
- Purity : ≥ 95%
- Physical Form : Powder
- Storage Temperature : 4°C
Medicinal Chemistry
This compound has been explored for its potential in drug development, particularly in the synthesis of bioactive molecules. Its oxazole ring contributes to biological activity, making it a candidate for further pharmacological studies.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of oxazole derivatives and their efficacy against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antibiotics .
Agricultural Chemistry
The compound's unique structure may also find applications in agrochemicals, particularly as a pesticide or herbicide. Its effectiveness against specific pests can be attributed to its ability to disrupt biological pathways.
Case Study: Pesticidal Efficacy
A study conducted on oxazole derivatives demonstrated their potential as insecticides. The research showed that certain compounds could effectively inhibit the growth of pest populations while being less harmful to beneficial insects . This suggests that this compound may be developed into an effective agrochemical agent.
Analytical Chemistry
In analytical chemistry, this compound can serve as a reagent for synthesizing various analytical standards or as an intermediate in the production of complex molecules used in chromatography.
Application Example: Chromatography Standards
The compound can be utilized to create calibration standards for chromatographic techniques due to its stability and purity. This application is crucial for ensuring accurate measurements in analytical laboratories .
Mechanism of Action
The mechanism of action of 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
This could enhance solubility in polar solvents . Bulky groups like phenoxymethyl or methoxynaphthyl reduce water solubility but improve lipid membrane permeability, favoring blood-brain barrier penetration .
Stability :
- Oxazole derivatives (e.g., 1,2-oxazol-5-yl) are generally more stable than oxadiazoles (e.g., 1,2,4-oxadiazol-5-yl) due to aromaticity and resonance stabilization. However, oxadiazoles exhibit higher metabolic resistance in vivo .
Pharmacological Potential: Phenyl-substituted analogs (e.g., (3-Phenyl-1,2-oxazol-5-yl)methanamine) show promise in kinase inhibition, while cyclobutyl variants may target neurological receptors .
Table 2: Spectroscopic and Analytical Data
Notes :
- The absence of direct spectral data for 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride necessitates extrapolation from analogs. Chlorine’s inductive effect would likely shift IR carbonyl stretches to higher frequencies (~1750 cm⁻¹) compared to methyl or phenyl groups .
- Mass spectrometry of hydrochloride salts typically shows prominent [M+H]⁺ or [M+Cl]⁻ ions, depending on ionization mode .
Biological Activity
1-(3-Chloro-1,2-oxazol-5-yl)methanamine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique oxazole ring structure and the presence of a chlorine substituent. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 134.57 g/mol. The oxazole ring contributes to its reactivity and potential biological interactions, making it a subject of interest in drug discovery.
Antiviral Activity
Research indicates that compounds similar to 1-(3-chloro-1,2-oxazol-5-yl)methanamine have demonstrated antiviral properties. For instance, derivatives with oxazole moieties have been evaluated for their ability to inhibit HIV reverse transcriptase (RT), showing promising results with an IC50 value as low as 0.02 μM . The structural attributes of the oxazole ring are believed to enhance binding affinity and stability against metabolic degradation.
Anticancer Properties
Several studies have highlighted the anticancer potential of oxazole derivatives. For example, compounds containing the oxazole unit have exhibited cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer) cells. One study reported that specific oxazolo[5,4-d]pyrimidine derivatives showed significant selectivity towards cancer cells with lower toxicity to normal cells .
The mechanism through which 1-(3-chloro-1,2-oxazol-5-yl)methanamine exerts its biological effects is primarily linked to its interaction with cellular targets involved in critical pathways such as apoptosis and cell proliferation. Flow cytometry assays have revealed that certain oxazole derivatives induce apoptosis in cancer cells by increasing caspase activity, thereby promoting programmed cell death .
Study on Anticancer Activity
A notable study evaluated a series of oxazole derivatives for their anticancer activity against multiple cell lines. The results indicated that some compounds achieved IC50 values below 1 μM against MCF-7 cells, suggesting high potency compared to established chemotherapeutics like doxorubicin .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 0.48 | MCF-7 |
| Compound B | 0.78 | HT29 |
| Doxorubicin | 1.93 | MCF-7 |
Antiviral Studies
In another investigation focused on antiviral efficacy, compounds structurally related to 1-(3-chloro-1,2-oxazol-5-yl)methanamine were tested against HIV. The most potent analogs demonstrated remarkable inhibitory effects on HIV RT, indicating that modifications on the oxazole ring can significantly enhance antiviral activity .
Q & A
Q. What are the recommended synthetic routes for 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride?
A common methodological approach involves cyclization reactions using oxime intermediates followed by chlorination. For example, analogous oxazole syntheses utilize hydroxylamine hydrochloride and chlorinated aldehydes under alkaline conditions, followed by cyclization with acetoacetate derivatives and subsequent hydrolysis/chlorination steps . Optimizing reaction temperatures (e.g., 60–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of aldehyde to hydroxylamine) can enhance yield. Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt.
Q. How should researchers characterize the compound’s purity and structural identity?
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra for diagnostic peaks, such as the oxazole ring protons (δ 6.5–7.5 ppm) and the methanamine group (δ 3.0–3.5 ppm).
- Mass Spectrometry (MS): Confirm molecular weight using high-resolution MS (HRMS). The molecular ion peak should align with the theoretical mass (~198.6 g/mol for the free base).
- Elemental Analysis: Verify C, H, N, and Cl content (e.g., CHClNO·HCl) to ±0.3% deviation .
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Work in a fume hood to avoid inhalation of fine powders or vapors.
- Storage: Store in a desiccator at 2–8°C to prevent hygroscopic degradation .
Advanced Questions
Q. How can X-ray crystallography resolve the compound’s molecular geometry?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and packing interactions. For oxazole derivatives, key parameters include the Cl–C3 bond distance (~1.73 Å) and the dihedral angle between the oxazole ring and methanamine group. High-resolution data (R-factor < 0.05) ensures accuracy .
Q. How should researchers address contradictions between spectroscopic and elemental analysis data?
Discrepancies (e.g., unexpected Cl content in elemental analysis) may arise from incomplete salt formation or residual solvents. Mitigation strategies include:
- Thermogravimetric Analysis (TGA): Quantify residual solvent mass loss.
- Ion Chromatography: Confirm HCl stoichiometry in the hydrochloride salt. Cross-validation with multiple techniques (e.g., -NMR integration for amine protons) is critical .
Q. What experimental conditions optimize the compound’s stability in biological assays?
Q. What biological targets are plausible based on structural analogs?
Oxazole derivatives often exhibit activity as kinase inhibitors or antimicrobial agents. For example, tetrazine-linked phenylmethanamine analogs show affinity for click-chemistry applications in targeted drug delivery . Computational docking (e.g., AutoDock Vina) using the oxazole core as a pharmacophore can predict interactions with ATP-binding pockets or bacterial enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
